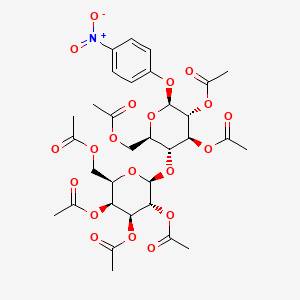

![molecular formula C20H30N4O6S2Zn B1146244 zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate CAS No. 151728-40-4](/img/structure/B1146244.png)

zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

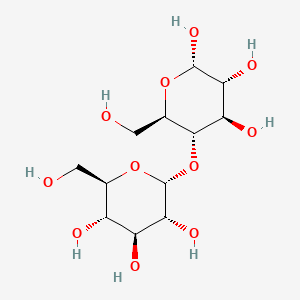

Zinc L-ascorbate is a compound formed by the combination of zinc and L-ascorbic acid (vitamin C). It is known for its antioxidant properties and its role in various biological processes. Zinc L-ascorbate is used in both medical and industrial applications due to its unique properties, including its ability to support immune function and promote tissue regeneration .

準備方法

Synthetic Routes and Reaction Conditions

Zinc L-ascorbate can be synthesized through the reaction of zinc acetate with L-ascorbic acid in an aqueous medium under ambient conditions. The reaction leads to the formation of a molecular complex with the formula Zn_x(AA)_y(OAc)_z, where x, y, and z are the smallest positive integers .

Industrial Production Methods

In industrial settings, zinc L-ascorbate is produced by combining pharmaceutical-grade zinc and L-ascorbic acid. The process ensures enhanced bioavailability and optimal absorption of both zinc and ascorbic acid .

化学反応の分析

Types of Reactions

Zinc L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and complexation. It acts as a cofactor for a large family of dioxygenases, which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation .

Common Reagents and Conditions

Common reagents used in reactions involving zinc L-ascorbate include iron (III) ions, which are reduced by ascorbate to facilitate cellular uptake of iron . The reactions typically occur under physiological conditions, such as in aqueous solutions at body temperature.

Major Products

The major products formed from reactions involving zinc L-ascorbate include reduced iron (II) ions and various epigenetic regulators, such as α-ketoglutarate and other citric acid cycle intermediates .

科学的研究の応用

Zinc L-ascorbate has a wide range of scientific research applications:

作用機序

Zinc L-ascorbate exerts its effects through several mechanisms:

Antioxidant Activity: It acts as a scavenger of reactive oxygen species, reducing oxidative stress in cells.

Cofactor for Dioxygenases: It serves as a cofactor for enzymes involved in transcription, extracellular matrix formation, and epigenetic regulation.

Immune Support: Zinc L-ascorbate supports the function of immune cells, such as neutrophils and macrophages, and enhances the production of interferons and antibodies.

類似化合物との比較

Similar Compounds

Zinc Gluconate: Another zinc compound used for immune support and wound healing.

Zinc Sulfate: Commonly used in supplements and as a treatment for zinc deficiency.

Magnesium Ascorbate: A combination of magnesium and ascorbic acid, used for its antioxidant properties.

Uniqueness

Zinc L-ascorbate is unique due to its dual role as both a zinc and vitamin C supplement. This combination enhances its bioavailability and effectiveness in supporting immune function and promoting tissue regeneration .

特性

IUPAC Name |

zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O6.Zn/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7,9-10H,1H2;/q-1;+2/p-1/t2-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOCRQIOQJQMSC-RXSVEWSESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。